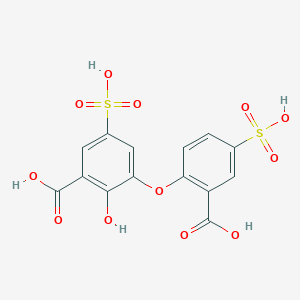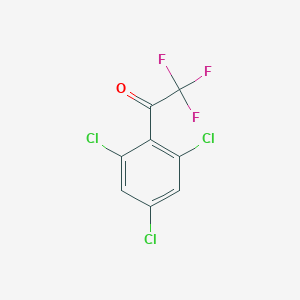
1-(Methoxymethyl)-3,4-dihydropyridin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(甲氧基甲基)-3,4-二氢吡啶-2(1H)-酮是一种杂环有机化合物,属于二氢吡啶类。该化合物以其部分饱和并被甲氧基甲基取代的吡啶环为特征。
准备方法
1-(甲氧基甲基)-3,4-二氢吡啶-2(1H)-酮可以通过多种合成路线合成。一种常见的方法是在碱如氢化钠存在下,使3,4-二氢吡啶-2(1H)-酮与甲氧基甲基氯反应。该反应通常在诸如二甲基甲酰胺(DMF)的非质子溶剂中于升高的温度下进行,以促进取代反应。
该化合物的工业生产方法可能涉及类似的合成路线,但已针对大规模生产进行了优化。这包括使用连续流动反应器和自动化系统,以确保一致的质量和产量。
化学反应分析
1-(甲氧基甲基)-3,4-二氢吡啶-2(1H)-酮会发生多种化学反应,包括:
氧化: 该化合物可以使用诸如高锰酸钾或三氧化铬之类的氧化剂氧化,以形成相应的吡啶衍生物。
还原: 可以使用诸如氢化锂铝之类的还原剂进行还原反应,以生成完全饱和的吡啶衍生物。
取代: 甲氧基甲基可以通过亲核取代反应被其他官能团取代。这些反应的常用试剂包括卤代烷烃和亲核试剂,如胺或硫醇。
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化通常会生成吡啶衍生物,而还原会生成完全饱和的吡啶环。
科学研究应用
1-(甲氧基甲基)-3,4-二氢吡啶-2(1H)-酮具有广泛的科学研究应用:
化学: 它用作合成更复杂杂环化合物的中间体,以及作为各种有机合成反应的构建单元。
生物学: 该化合物因其潜在的生物活性而受到研究,包括抗菌和抗炎特性。
医药: 正在进行研究以探索其作为药物的潜力,特别是在开发针对特定生物途径的新药方面。
工业: 它用于生产特种化学品,以及作为合成高级材料的前体。
作用机制
1-(甲氧基甲基)-3,4-二氢吡啶-2(1H)-酮的作用机制涉及它与特定分子靶点和途径的相互作用。甲氧基甲基可以增强该化合物与生物分子的相互作用能力,从而可能导致各种生物学效应。所涉及的确切分子靶点和途径仍在研究中,但研究表明它可能调节酶活性并与受体相互作用。
相似化合物的比较
1-(甲氧基甲基)-3,4-二氢吡啶-2(1H)-酮可以与其他类似化合物进行比较,例如:
3,4-二氢吡啶-2(1H)-酮: 缺少甲氧基甲基,导致不同的化学反应性和生物活性。
1-(乙氧基甲基)-3,4-二氢吡啶-2(1H)-酮: 结构相似,但具有乙氧基甲基,这可能会改变其化学性质和应用。
1-(甲氧基甲基)-吡啶-2(1H)-酮:
1-(甲氧基甲基)-3,4-二氢吡啶-2(1H)-酮的独特性在于其特定的取代模式,与类似物相比,它赋予其独特的化学和生物性质。
属性
CAS 编号 |
915770-08-0 |
|---|---|
分子式 |
C7H11NO2 |
分子量 |
141.17 g/mol |
IUPAC 名称 |
1-(methoxymethyl)-3,4-dihydropyridin-2-one |
InChI |
InChI=1S/C7H11NO2/c1-10-6-8-5-3-2-4-7(8)9/h3,5H,2,4,6H2,1H3 |
InChI 键 |
HHISZTIAFOOGRZ-UHFFFAOYSA-N |
规范 SMILES |
COCN1C=CCCC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


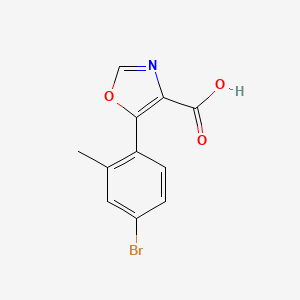

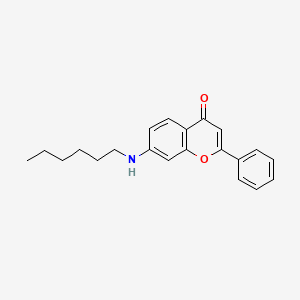
![N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]urea](/img/structure/B12615232.png)
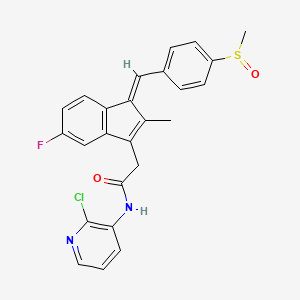
![3-{[([2,3'-Bipyridin]-4'-yl)amino]methyl}phenol](/img/structure/B12615263.png)
![2-{[(2-Hydroxyethyl)(methyl)amino]methyl}-4-nitrophenol](/img/structure/B12615281.png)
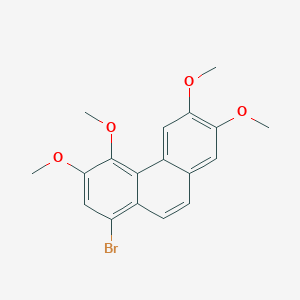
![Benzoic acid, 4-(5-chloro-1H-pyrrolo[2,3-b]pyridin-1-yl)-, ethyl ester](/img/structure/B12615287.png)
![N-{(1Z)-3-(cyclopropylamino)-1-[1-(dimethylsulfamoyl)-1H-indol-3-yl]-3-oxoprop-1-en-2-yl}-2-fluorobenzamide](/img/structure/B12615290.png)
![2-{[(2S)-1-Amino-1-oxopropan-2-yl]amino}-2-oxoethyl benzoate](/img/structure/B12615295.png)
![4-(4'-Methyl[1,1'-biphenyl]-4-yl)butyl selenocyanate](/img/structure/B12615299.png)
